molecular formula C11H14BrNO2 B12103229 3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol

3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol

Cat. No.: B12103229
M. Wt: 272.14 g/mol
InChI Key: YKHWMQVZZJBUQK-UHFFFAOYSA-N
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Description

3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol is a complex organic compound featuring a pyrrolidine ring, a bromine atom, and a methoxy group attached to a phenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dehalogenated phenol derivatives.

    Substitution: Phenolic derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound for understanding the interactions between halogenated phenols and biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol exerts its effects depends on its interaction with molecular targets. The pyrrolidine ring and the bromine atom can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-((2S)Pyrrolidin-2-YL)-2-chloro-6-methoxyphenol: Similar structure but with a chlorine atom instead of bromine.

    3-((2S)Pyrrolidin-2-YL)-2-fluoro-6-methoxyphenol: Similar structure but with a fluorine atom instead of bromine.

    3-((2S)Pyrrolidin-2-YL)-2-iodo-6-methoxyphenol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it distinct in its interactions and applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-6-methoxy-3-pyrrolidin-2-ylphenol

InChI

InChI=1S/C11H14BrNO2/c1-15-9-5-4-7(10(12)11(9)14)8-3-2-6-13-8/h4-5,8,13-14H,2-3,6H2,1H3

InChI Key

YKHWMQVZZJBUQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CCCN2)Br)O

Origin of Product

United States

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